![molecular formula C32H48BrN3O4 B14077281 [(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MeTC7 is a compound known for its role as a Vitamin D receptor antagonist. It selectively inhibits the Vitamin D receptor, which has implications in various biological processes, including cancer cell viability and growth. The compound has shown promise in reducing the growth of neuroblastoma and other cancer cell lines .
Métodos De Preparación
MeTC7 can be synthesized from 7-dehydrocholesterol in two steps . The synthetic route involves the following steps:
Step 1: Conversion of 7-dehydrocholesterol to an intermediate compound.
Step 2: Further modification of the intermediate to produce MeTC7.
The reaction conditions for these steps typically involve specific reagents and catalysts to facilitate the transformations. Industrial production methods for MeTC7 would likely involve scaling up these synthetic routes while ensuring purity and yield optimization.
Análisis De Reacciones Químicas
MeTC7 undergoes various chemical reactions, including:
Oxidation: MeTC7 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify MeTC7 to produce reduced forms.
Substitution: MeTC7 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
MeTC7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of the Vitamin D receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes, including cell viability and growth.
Mecanismo De Acción
MeTC7 exerts its effects by selectively inhibiting the Vitamin D receptor. This inhibition prevents the receptor from undergoing heterodimerization with coactivators and calcitriol, thereby modulating the expression of target genes. The molecular targets and pathways involved include the Vitamin D receptor and its associated signaling pathways .
Comparación Con Compuestos Similares
MeTC7 is unique in its selective inhibition of the Vitamin D receptor. Similar compounds include:
BMS202: Targets the PD-L1/PD-1 axis but differs structurally and mechanistically from MeTC7.
CA-170: Another small molecule targeting the PD-L1/PD-1 axis.
INCB086550: Also targets the PD-L1/PD-1 axis but has different structural and mechanistic properties compared to MeTC7.
MeTC7 stands out due to its specific inhibition of the Vitamin D receptor and its potential therapeutic applications in cancer treatment.
Propiedades
Fórmula molecular |
C32H48BrN3O4 |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate |
InChI |
InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25?,29-,30-,31-,32+/m1/s1 |
Clave InChI |
LBFDLJSQMPCWKK-RBRUHCLLSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



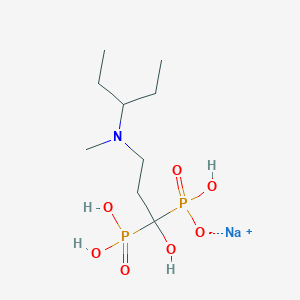

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
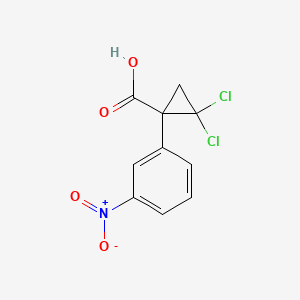
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)

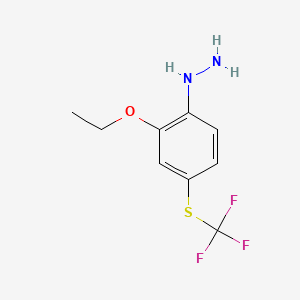
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
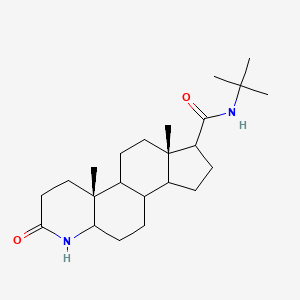
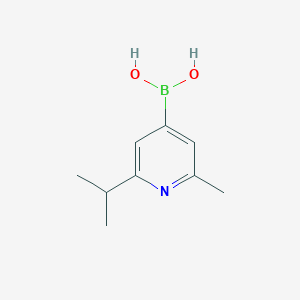
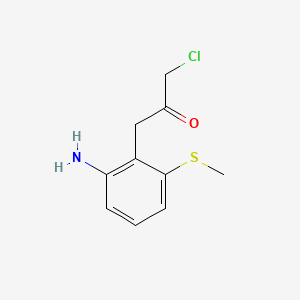
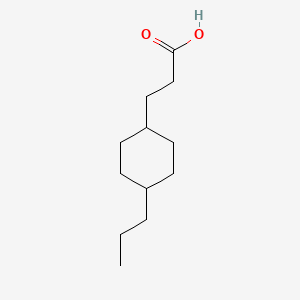
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
